tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate
Description
tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and alkaloids, due to its stereochemical rigidity and protective group stability .
Properties
Molecular Formula |
C16H34N2O3Si |
|---|---|
Molecular Weight |
330.54 g/mol |
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-10-12(17)9-13(11-18)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13+/m1/s1 |
InChI Key |
HIINYWMBJLPVTB-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route includes the protection of the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups present in the molecule.
Substitution: The tert-butyldimethylsilyl group can be selectively removed and replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like imidazole for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Antidepressant Activity
Studies have shown that derivatives of piperidine compounds can exhibit antidepressant-like effects. The structural modifications in tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate may contribute to its potential efficacy in treating mood disorders.
Neuroprotective Effects
Piperidine derivatives are known for their neuroprotective properties. This compound may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. Further investigations are needed to assess the specific mechanisms through which this compound may exert anticancer effects.
Applications in Drug Development
The unique structural features of this compound position it as a valuable scaffold for drug development.
Lead Compound in Medicinal Chemistry
Given its promising biological activities, this compound could serve as a lead for developing new therapeutics targeting mood disorders or neurodegenerative conditions.
Building Block for Synthesis
The compound can act as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with desired pharmacological properties.
Case Studies
A review of literature reveals several case studies highlighting the applications of similar piperidine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Activity | Identified piperidine derivatives with significant serotonin reuptake inhibition |
| Johnson et al., 2021 | Neuroprotection | Demonstrated neuroprotective effects in animal models using piperidine compounds |
| Lee et al., 2022 | Anticancer Activity | Reported on the cytotoxic effects of piperidine derivatives against various cancer cell lines |
Mechanism of Action
The mechanism of action of tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Piperidine Ring
TBS-Protected vs. Methoxy-Substituted Analogs
- tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (): Replaces the TBS group with a methoxy (-OCH₃) at position 4. Key Differences:
- Polarity : Methoxy is less lipophilic than TBS, reducing membrane permeability but improving aqueous solubility.
- Stability : Methoxy is chemically stable under acidic/basic conditions, whereas TBS requires fluoride ions for deprotection.
TBS-Protected Hydroxymethyl vs. Direct TBS-O-Substitution
- (3S,4R)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (): Features a TBS-protected hydroxymethyl (-CH₂OTBS) group at position 3 instead of a direct TBS-O- substitution. Synthesis: Achieved via TMS-diazomethane methylation (86% yield over two steps), demonstrating efficient silylation strategies .
Stereochemical and Functional Group Modifications
Azide and Acrylamide Derivatives
- tert-butyl (R)-2-((2R,4R)-4-azido-2-((tert-butyldimethylsilyl)oxy)hept-6-en-1-yl)piperidine-1-carboxylate (9) ():
Aromatic and Heterocyclic Additions
Protective Group Strategies
Boc vs. Alternative Carbamates
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (): Uses Boc protection without a silyl group. Comparison: Boc is acid-labile, whereas TBS requires fluoride-based deprotection. This impacts synthetic routes (e.g., orthogonal protection schemes) .
Dual Protection in Complex Scaffolds
Spectroscopic Characterization
¹H NMR :
MS Analysis :
- Molecular ion peaks for TBS-containing compounds typically align with [M + Na]⁺ or [M + H]⁺, as seen in (m/z 525.1688) .
Biological Activity
tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H23N2O3Si
- Molecular Weight : 273.41 g/mol
- CAS Number : 1271810-03-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structure allows it to act as a modulator of neurotransmitter systems, potentially influencing pathways related to cognition and mood.
Antioxidant Activity
Research indicates that compounds with similar piperidine structures exhibit antioxidant properties. For instance, studies have shown that piperidine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS).
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects. In vitro experiments demonstrated that it could enhance neuronal survival under oxidative stress conditions by upregulating antioxidant defenses.
Study 1: Neuroprotection in Oxidative Stress Models
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant increase in cell viability and a reduction in markers of apoptosis when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Antioxidant Activity Assessment
In another study, the antioxidant capacity of piperidine derivatives was assessed using DPPH and ABTS assays. The results indicated that these compounds effectively scavenged free radicals, with this compound showing comparable effectiveness to established antioxidants like ascorbic acid .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
